Cholesterol-13C5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

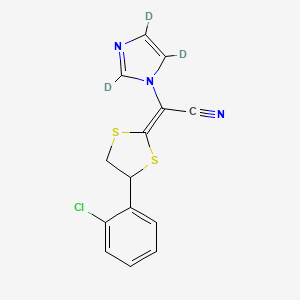

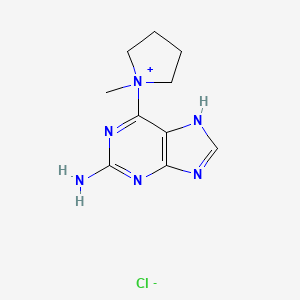

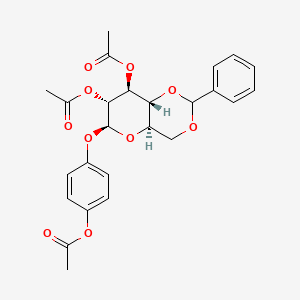

Cholesterol-13C5 is the 13C-labeled Cholesterol . Cholesterol is the major sterol in mammals, making up 20-25% of the structural component of the plasma membrane . Plasma membranes are highly permeable to water but relatively impermeable to ions and protons . Cholesterol plays an important role in determining the fluidity and permeability characteristics of the membrane as well as the function of both the transporters and signaling proteins .

Synthesis Analysis

The synthesis of Cholesterol-13C5 involves the metabolism of 2H,13C-acetate into acetyl-CoA, the first substrate in the mevalonate pathway . This process produces a skip-labeled pattern of deuteration .Molecular Structure Analysis

The molecular formula of Cholesterol-13C5 is C22¹³C₅H₄₆O . The molecular weight is 391.62 . It is a target for Estrogen Receptor/ERR and an endogenous metabolite .Chemical Reactions Analysis

Cholesterol metabolism plays a critical role in the maintenance of cellular activities . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

Cholesterol-13C5 is a component of Lipid nanoparticles (LNPs) for RNA delivery . It has a designated molecular formula of C27H46O and a molecular weight of 386.664 g/mol .Aplicaciones Científicas De Investigación

Cholesterol as a Biomarker

Cholesterol-13C5 is utilized in research as a powerful isotopic biomarker. Studies have demonstrated its potential in food authentication by analyzing the positional 13C isotope contents in food products of animal origin. This novel approach, utilizing NMR techniques, has shown that the relative content of cholesterol 13C isotopomers can significantly enhance the discrimination of samples based on their origins, paving the way for isotopomics of steroids and compounds of similar molecular weight (Hajjar et al., 2019).

Method Development for Isotopic Enrichment

Efficient production of isotopically enriched cholesterol for NMR studies has been achieved using genetically engineered yeast strains. This method has been shown to produce cholesterol with high enrichment levels, essential for relaxation experiments and NMR applications where carbon-carbon couplings are measured. Such developments have significant implications for chemistry, biology, and various fields of NMR and MS, providing a versatile approach to study the molecular structure and dynamics of cholesterol and its interactions (Shivapurkar et al., 2011).

Structural and Dynamic Studies in Lipid Bilayers

Solid-state NMR techniques utilizing highly 13C-enriched cholesterol have enabled detailed examination of cholesterol's structure and dynamics within lipid bilayers. These studies offer insights into cholesterol's interactions with phospholipids and proteins at an atomic level, crucial for understanding its role in biochemical and biophysical processes. High-resolution NMR spectra facilitated by 13C enrichment allow for de novo assignments and site-resolved order parameter measurements, highlighting potential applications in studying sterol interactions with drugs, lipids, and proteins (Della Ripa et al., 2018).

Cholesterol Orientation in HDL Nanodiscs

Research has also focused on the orientation of cholesterol in HDL nanodiscs, using solid-state NMR to compare it with unconstrained lipid bilayers of multilamellar vesicles (MLVs). This work provides valuable information on the dynamics and orientation of cholesterol in HDL, which plays a critical role in cholesterol cycling from peripheral tissue to the liver. Findings suggest minor differences in the orientation of cholesterol in rHDL and MLVs, potentially impacting HDL's function in cholesterol transport (Lau & Middleton, 2022).

Mecanismo De Acción

Target of Action

Cholesterol-13C5 is a 13C-labeled form of cholesterol , a major sterol in mammals . It plays a crucial role in the structure and function of invaginated caveolae and clathrin-coated pits, including caveola-dependent and clathrin-dependent endocytosis . The primary target of cholesterol is the cell membrane , where it constitutes 20-25% of the total membrane structure . It also acts as an endogenous estrogen-related receptor α (ERRα) agonist .

Mode of Action

Cholesterol-13C5, like cholesterol, is vital for maintaining the fluidity and permeability of the cell membrane . It interacts with the fatty acid chains of phospholipids, preventing fatty acid chains from packing together and crystallizing . This interaction helps maintain the fluid nature of the biological membranes. Cholesterol also plays a significant role in the function of both transporters and signaling proteins .

Biochemical Pathways

Cholesterol is involved in several biochemical pathways. It is a precursor molecule in the synthesis of bile acids, vitamin D, and steroid hormones . It also plays a role in the LXR/RXR activation pathway , which is involved in lipid metabolism and inflammation . In addition, cholesterol is involved in the SREBP pathway , which regulates the synthesis of cholesterol and fatty acids in the liver .

Pharmacokinetics

The pharmacokinetics of Cholesterol-13C5 would be expected to follow that of cholesterol. Cholesterol is absorbed in the intestines and transported to the liver. It is then distributed throughout the body via lipoproteins in the bloodstream . .

Result of Action

The presence of cholesterol in the cell membrane results in increased membrane fluidity and permeability . This can affect the function of certain proteins and enzymes within the cell membrane . As an ERRα agonist, cholesterol can also influence the transcription of genes controlled by this receptor .

Action Environment

The action of Cholesterol-13C5, like cholesterol, can be influenced by various environmental factors. For example, dietary intake can affect the levels of cholesterol in the body . Additionally, certain medications can influence cholesterol metabolism and thereby affect its function .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1+1,2+1,6+1,7+1,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-QVICAUPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[13CH2][13CH2][13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)